molecular formula C16H25I B14671314 (10-Iododecyl)benzene CAS No. 51526-13-7

(10-Iododecyl)benzene

Cat. No.: B14671314
CAS No.: 51526-13-7
M. Wt: 344.27 g/mol
InChI Key: GBNYAMIJHDGUIS-UHFFFAOYSA-N
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Description

(10-Iododecyl)benzene is an organic compound characterized by a benzene ring substituted with a 10-iododecyl group. This compound is part of the broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Iododecyl)benzene typically involves the alkylation of benzene with a 10-iododecyl halide. This reaction is generally carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}6\text{H}6 + \text{C}{10}\text{H}{21}\text{I} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{10}\text{H}{21}\text{I} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(10-Iododecyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products

    Substitution: Formation of alkylbenzenes with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of decylbenzene.

Scientific Research Applications

(10-Iododecyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of (10-Iododecyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s solubility, permeability, and overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzene: Similar structure but lacks the iodine atom.

    Decylbenzene: Shorter alkyl chain compared to (10-Iododecyl)benzene.

    Iodobenzene: Lacks the long alkyl chain.

Uniqueness

This compound is unique due to the presence of both a long alkyl chain and an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic interactions and halogen bonding are important .

Properties

CAS No.

51526-13-7

Molecular Formula

C16H25I

Molecular Weight

344.27 g/mol

IUPAC Name

10-iododecylbenzene

InChI

InChI=1S/C16H25I/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2

InChI Key

GBNYAMIJHDGUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCI

Origin of Product

United States

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